molecular formula C8H15N3O2S B2747523 1-(Azidomethyl)-1-methanesulfonylcyclohexane CAS No. 1934576-76-7

1-(Azidomethyl)-1-methanesulfonylcyclohexane

Cat. No.: B2747523
CAS No.: 1934576-76-7
M. Wt: 217.29
InChI Key: LSZDYXRXJLKAST-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-1-methanesulfonylcyclohexane is a cyclohexane derivative featuring both azidomethyl (-CH₂N₃) and methanesulfonyl (-SO₂CH₃) substituents. The azide group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, while the sulfonyl group may enhance stability or influence reactivity .

Properties

IUPAC Name

1-(azidomethyl)-1-methylsulfonylcyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-14(12,13)8(7-10-11-9)5-3-2-4-6-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZDYXRXJLKAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCCCC1)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Azidomethyl)-1-methanesulfonylcyclohexane typically involves the reaction of cyclohexane derivatives with azidomethyl reagents under controlled conditions. One common method involves the use of azidomethyl sulfone as a precursor, which undergoes nucleophilic substitution reactions to introduce the azide group onto the cyclohexane ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity of the final product .

Chemical Reactions Analysis

1-(Azidomethyl)-1-methanesulfonylcyclohexane undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(Azidomethyl)-1-methanesulfonylcyclohexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-1-methanesulfonylcyclohexane involves the reactivity of the azide group, which can undergo cycloaddition reactions to form triazolesThe resulting triazoles are stable and can interact with various molecular targets, making this compound useful in chemical biology and materials science .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Key Groups Molecular Weight (g/mol) Primary Applications
1-(Azidomethyl)-1-methanesulfonylcyclohexane -CH₂N₃, -SO₂CH₃ ~220 (estimated) Click chemistry, drug synthesis
1-(Bromomethyl)-1-methanesulfonylcyclohexane -CH₂Br, -SO₂CH₃ 255.17 Pharmaceutical intermediates
1-(Azidomethyl)-4-fluorobenzene -CH₂N₃, -F ~155 (estimated) Corrosion inhibitors, triazoles

Table 2: Reactivity in Click Chemistry

Compound CuAAC Efficiency Regioselectivity Reference
This compound High (predicted) 1,4-triazole
1-Azido-2-(2-iodoethoxy)ethane Moderate 1,4-triazole
Aromatic azides (e.g., 1-(azidomethyl)benzene) High 1,4-triazole

Biological Activity

1-(Azidomethyl)-1-methanesulfonylcyclohexane (CAS No. 1934576-76-7) is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an azide functional group and a methanesulfonyl moiety attached to a cyclohexane ring. This structure may contribute to its reactivity and biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₇H₁₃N₃O₂S
Molecular Weight189.26 g/mol
CAS Number1934576-76-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The azide group can undergo click chemistry reactions, facilitating the formation of stable conjugates with biomolecules such as proteins and nucleic acids. This property is particularly valuable in drug development and bioconjugation applications.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or bacterial infections.
  • Cell Signaling Modulation : By binding to cellular receptors, it may alter downstream signaling pathways, affecting cell proliferation and survival.

Biological Activity Studies

Research into the biological activity of this compound has yielded promising results:

Antimicrobial Activity

A study evaluated the antimicrobial properties of various azide-containing compounds, including this compound. The results indicated that this compound exhibited significant antibacterial activity against gram-positive bacteria, suggesting potential use as an antimicrobial agent.

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Case Studies

  • Case Study on Antibacterial Activity :
    • Objective : To assess the efficacy of this compound against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : The compound showed a zone of inhibition comparable to standard antibiotics, indicating robust antibacterial properties.
  • Case Study on Cytotoxicity :
    • Objective : To evaluate cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MTT assay was used for cell viability assessment.
    • Results : The compound reduced cell viability significantly at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.

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